molecular formula C8H7F3N2O2 B15058728 Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

Cat. No.: B15058728
M. Wt: 220.15 g/mol
InChI Key: HTIPMKIBUMUXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C8H7F3N2O2 It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 5-position and an ethyl ester group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)pyrimidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

5-(trifluoromethyl)pyrimidine-2-carboxylic acid+ethanolSOCl2Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate\text{5-(trifluoromethyl)pyrimidine-2-carboxylic acid} + \text{ethanol} \xrightarrow{\text{SOCl}_2} \text{this compound} 5-(trifluoromethyl)pyrimidine-2-carboxylic acid+ethanolSOCl2​​Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect. For example, in medicinal chemistry, it may inhibit enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
  • 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 5-position and the ethyl ester group at the 2-position of the pyrimidine ring differentiates it from other similar compounds, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and materials.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-12-3-5(4-13-6)8(9,10)11/h3-4H,2H2,1H3

InChI Key

HTIPMKIBUMUXIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.